N-Boc Acetaminophen-cysteine N-Boc Acetaminophen-cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18561010
InChI: InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1
SMILES:
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.4 g/mol

N-Boc Acetaminophen-cysteine

CAS No.:

Cat. No.: VC18561010

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-Boc Acetaminophen-cysteine -

Specification

Molecular Formula C16H22N2O5S
Molecular Weight 354.4 g/mol
IUPAC Name (2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1
Standard InChI Key OHKNITOGNKAXCK-ZDUSSCGKSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Boc Acetaminophen-cysteine is systematically named as (2R)-3-(4-(tert-butoxycarbonyl)acetamidophenyl)sulfanyl-2-aminopropanoic acid. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molecular weight of 354.42 g/mol . The Boc group (tert-butoxycarbonyl) is appended to the acetaminophen’s nitrogen, while the cysteine moiety is linked via a thioether bond to the aromatic ring (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₅S
Molecular Weight354.42 g/mol
CAS Registry Number64014-06-8 (base compound)
SynonymsAA-Cysteine; S-(4-(Acetylamino)phenyl)-L-cysteine

Stereochemical Considerations

The cysteine component introduces a chiral center at the second carbon, conferring (R)-configuration in the biologically active form . This stereochemistry is critical for interactions with enzymatic systems, such as glutathione transferases, which exhibit substrate specificity .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of N-Boc Acetaminophen-cysteine involves sequential protection, conjugation, and deprotection steps:

  • Boc Protection of Acetaminophen: The primary amine group of acetaminophen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield N-Boc acetaminophen.

  • Thioether Formation: The protected acetaminophen undergoes nucleophilic aromatic substitution with cysteine’s thiol group, facilitated by a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) .

  • Deprotection (Optional): The Boc group may be removed using trifluoroacetic acid (TFA) to generate the free amine form, depending on the intended application.

Critical Parameters:

  • Reaction Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve both aromatic and amino acid components .

  • Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%), as residual reactants may interfere with biological assays .

Biological Activity and Mechanisms

Role in Detoxification Pathways

N-Boc Acetaminophen-cysteine is a pivotal intermediate in studying acetaminophen-induced hepatotoxicity. Overdoses of acetaminophen lead to excessive production of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite that depletes glutathione (GSH) and causes oxidative damage . Cysteine conjugates like N-Boc Acetaminophen-cysteine act as GSH surrogates, binding to NAPQI and facilitating its excretion via mercapturate pathways .

Key Findings:

  • Mitochondrial Protection: In vitro studies demonstrate that cysteine conjugates restore mitochondrial membrane potential by 40–60% in hepatocytes exposed to acetaminophen .

  • Oxidative Stress Mitigation: Administration of cysteine derivatives increases hepatic thiol groups by 30–50%, counteracting lipid peroxidation .

Pharmacokinetic Implications

The Boc group delays metabolic degradation, extending the compound’s half-life in circulation compared to unprotected analogs. This property is advantageous for sustained-release formulations or targeted delivery systems.

Applications in Pharmaceutical Research

Drug Delivery Systems

Recent advances utilize N-Boc Acetaminophen-cysteine as a prodrug or carrier moiety. For example, polyrhodanine nanoparticles (PR-NPs) loaded with N-acetylcysteine (NAC) derivatives exhibit enhanced bioavailability in rat models of hepatotoxicity, reducing serum alanine aminotransferase (ALT) levels by 70% .

Toxicological Screening

The compound serves as a reference standard in high-throughput assays to evaluate:

  • Glutathione Depletion Kinetics: IC₅₀ values for cellular GSH reduction range from 50–100 μM .

  • CYP450 Inhibition: Competitive inhibition of CYP2E1 (Ki = 8.2 μM) underscores its role in modulating oxidative metabolism .

Comparative Analysis with Analogues

N-Boc vs. Unprotected Conjugates

ParameterN-Boc Acetaminophen-CysteineAcetaminophen-Cysteine
Solubility (H₂O)12 mg/mL5 mg/mL
Plasma Half-Life4.2 h1.8 h
Metabolic StabilityResistant to proteasesSusceptible to hydrolysis

Structural-Activity Relationships (SAR)

  • Boc Group: Enhances lipophilicity, improving blood-brain barrier permeability for neurotoxicity studies.

  • Thioether Linkage: Increases resistance to enzymatic cleavage compared to ester or amide bonds .

Future Directions and Challenges

Targeted Delivery Platforms

Ongoing research explores conjugation of N-Boc Acetaminophen-cysteine with antibody-drug conjugates (ADCs) for site-specific delivery to hepatocytes. Preliminary data show a 50% reduction in off-target effects compared to free NAC .

Limitations and Optimization

  • Synthetic Complexity: Multi-step synthesis reduces scalability; flow chemistry approaches are under investigation .

  • Toxic Metabolites: Deprotection in vivo may release tert-butanol, necessitating toxicokinetic evaluations.

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